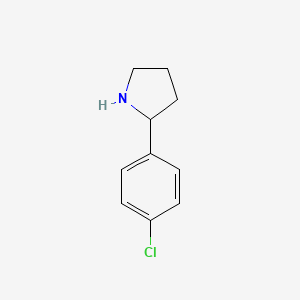

2-(4-Chlorophenyl)pyrrolidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-chlorophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6,10,12H,1-2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIHHGGKKRPPWSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00343808 | |

| Record name | 2-(4-Chlorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38944-14-8 | |

| Record name | 2-(4-Chlorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-chlorophenyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 2-(4-Chlorophenyl)pyrrolidine

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Chlorophenyl)pyrrolidine

This technical guide provides a comprehensive overview of the core physicochemical properties, experimental protocols, and relevant workflows for this compound. The information is tailored for researchers, scientists, and professionals in drug development who utilize this compound as a key building block in synthesizing novel chemical entities.

Core Physicochemical Properties

This compound is a substituted pyrrolidine derivative that serves as a valuable intermediate in medicinal chemistry. Its physical and chemical characteristics are crucial for its handling, reaction optimization, and incorporation into larger molecular scaffolds. The key properties are summarized below.

Data Presentation: Summary of Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂ClN | [1][2][3] |

| Molecular Weight | 181.66 g/mol | [1][2][3] |

| CAS Number | 38944-14-8 | [1][2] |

| Appearance | Liquid or Solid Powder | [3][4] |

| Melting Point | 34 °C | [1] |

| Boiling Point | 130-132 °C (at 15 Torr) | [1] |

| Density | 1.129 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 9.58 ± 0.10 (Predicted, for conjugate acid) | [4] |

| Solubility | Soluble in DMSO | [3] |

| Storage Conditions | 2-8°C, protect from light | [1] |

Experimental Protocols

Detailed methodologies are essential for the successful application and analysis of this compound. The following sections describe representative protocols for its synthesis and analytical characterization.

Synthesis Protocol: Reductive Amination (Illustrative)

The synthesis of substituted pyrrolidines can be achieved through various means, with reductive amination of a suitable keto-precursor being a common and effective strategy. While specific literature detailing the exact synthesis of this compound is not provided in the search results, a general protocol can be inferred from established chemical principles for similar structures.

Objective: To synthesize this compound from 4-(4-chlorophenyl)-4-oxobutanal.

Materials:

-

4-(4-chlorophenyl)-4-oxobutanal

-

Ammonia or Ammonium Acetate

-

A reducing agent (e.g., Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃))

-

Methanol or other suitable protic solvent

-

Diethyl ether or Ethyl acetate for extraction

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-(4-chlorophenyl)-4-oxobutanal and an excess of the amine source (e.g., ammonium acetate) in methanol.

-

Imine Formation: Stir the mixture at room temperature to facilitate the formation of the intermediate imine/enamine. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Once imine formation is evident, cool the reaction mixture in an ice bath. Cautiously add the reducing agent (e.g., sodium cyanoborohydride) portion-wise to control the reaction rate and temperature.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir until the starting material is fully consumed, as indicated by TLC.

-

Work-up: Quench the reaction by adding water. Reduce the organic solvent volume using a rotary evaporator.

-

Extraction: Transfer the aqueous residue to a separatory funnel. Make the solution basic by adding saturated NaHCO₃ solution. Extract the product into an organic solvent like ethyl acetate or diethyl ether (repeat 3 times).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Final Purification: The crude this compound can be further purified using column chromatography or distillation under reduced pressure.

Analytical Protocol: Purity Determination by RP-HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of chemical compounds. A reverse-phase (RP-HPLC) method is suitable for routine quality control of this compound.[5]

Objective: To determine the purity of a this compound sample using RP-HPLC with UV detection.

Instrumentation & Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

-

Mobile Phase: A mixture of Acetonitrile and Water, often with an additive like 0.1% Formic Acid or a phosphate buffer to ensure consistent ionization. A typical starting gradient could be 50:50 Acetonitrile:Water.[6]

-

Column Temperature: 30 °C.[6]

-

Detection Wavelength: 225-230 nm, where the chlorophenyl moiety exhibits strong absorbance.[5][6]

-

Injection Volume: 10 µL.[5]

Procedure:

-

Sample Preparation: Prepare a stock solution of the this compound sample by dissolving it in the mobile phase to a concentration of approximately 1 mg/mL.[5]

-

System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Injection: Inject the prepared sample onto the column.

-

Data Acquisition: Record the chromatogram for a sufficient duration to allow for the elution of the main peak and any potential impurities.

-

Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks.

Visualizations: Workflows and Logical Relationships

Synthetic Workflow Diagram

The following diagram illustrates the logical steps involved in the synthesis and purification of this compound via a representative reductive amination pathway.

Caption: A workflow for the synthesis of this compound.

Analytical Logic Diagram

This diagram outlines the logical flow for confirming the purity and identity of a synthesized batch of this compound.

Caption: Logical workflow for the analytical validation of the final compound.

References

- 1. This compound | 38944-14-8 [amp.chemicalbook.com]

- 2. This compound | C10H12ClN | CID 592391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS 38944-14-8 | Sun-shinechem [sun-shinechem.com]

- 4. (2S)-2-(4-Chlorophenyl)pyrrolidine CAS 1217651-75-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of 2-(4-Chlorophenyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 2-(4-Chlorophenyl)pyrrolidine. Due to the current absence of specific quantitative solubility data in publicly available literature, this document focuses on the theoretical considerations of its solubility based on its molecular structure, a detailed experimental protocol for its determination, and a standardized framework for the presentation of such data. This guide is intended to be a foundational resource for researchers and professionals engaged in the development and formulation of this compound.

Introduction

This compound is a pyrrolidine derivative with a chlorophenyl substituent, making it a compound of interest in medicinal chemistry and drug discovery. Its physicochemical properties, particularly solubility, are critical for its handling, formulation, and biological activity. Understanding its solubility in various solvents is fundamental for its application in both research and development. This guide outlines the necessary methodologies to systematically determine and present the solubility profile of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its expected solubility behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂ClN | [1][2][3] |

| Molecular Weight | 181.66 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| CAS Number | 38944-14-8 | [1][4] |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| pKa (Predicted) | Data not available |

Theoretical Solubility Considerations

The molecular structure of this compound, featuring a polar pyrrolidine ring and a nonpolar chlorophenyl group, suggests a mixed solubility profile.

-

Polar Solvents: The pyrrolidine ring, with its secondary amine, is capable of hydrogen bonding, which may confer some solubility in polar protic solvents like water and alcohols.

-

Nonpolar Solvents: The presence of the aromatic chlorophenyl group suggests that solubility in nonpolar or weakly polar organic solvents is also likely.

-

pH-Dependent Solubility: As a basic compound (due to the pyrrolidine nitrogen), its solubility in aqueous solutions is expected to be highly dependent on pH. In acidic conditions, the amine will be protonated, forming a more soluble salt.

Experimental Protocol for Solubility Determination

The following detailed methodology, based on the isothermal shake-flask method, is recommended for the quantitative determination of the solubility of this compound.[5]

4.1. Objective

To determine the equilibrium solubility of this compound in a range of pharmaceutically and chemically relevant solvents at controlled temperatures (e.g., 25 °C and 37 °C).

4.2. Materials and Equipment

-

This compound (analytical grade)

-

Selected solvents (e.g., water, phosphate-buffered saline at various pH values, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

4.3. Experimental Workflow

The general workflow for the solubility determination is depicted in the following diagram.

Caption: Experimental workflow for solubility determination.

4.4. Detailed Procedure

-

Preparation of Saturated Solutions: Add an excess amount of this compound to vials containing a known volume of each test solvent. The presence of undissolved solid is necessary to ensure that equilibrium is reached.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time (e.g., 24 to 48 hours) to ensure that equilibrium solubility is achieved.

-

Separation of Undissolved Solute: After the equilibration period, remove the vials from the shaker and allow the excess solid to settle. To further ensure the removal of undissolved particles, centrifuge the samples.

-

Sample Collection and Preparation: Carefully withdraw a known volume of the clear supernatant. To prevent any undissolved microparticles from being analyzed, filter the supernatant through a syringe filter.

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Develop a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy) and generate a calibration curve.

-

Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted samples to determine the concentration of dissolved this compound.

-

4.5. Calculation of Solubility

The solubility can be calculated using the determined concentration and the dilution factor. The results should be expressed in appropriate units such as mg/mL, g/100 mL, or mol/L.

Data Presentation

Quantitative solubility data for this compound should be presented in a clear and structured format to allow for easy comparison.

Table 2: Template for Quantitative Solubility Data of this compound at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Method |

| Water | Experimental Data | Experimental Data | HPLC/UV-Vis |

| PBS (pH 5.0) | Experimental Data | Experimental Data | HPLC/UV-Vis |

| PBS (pH 7.4) | Experimental Data | Experimental Data | HPLC/UV-Vis |

| Ethanol | Experimental Data | Experimental Data | HPLC/UV-Vis |

| Methanol | Experimental Data | Experimental Data | HPLC/UV-Vis |

| Acetone | Experimental Data | Experimental Data | HPLC/UV-Vis |

| Acetonitrile | Experimental Data | Experimental Data | HPLC/UV-Vis |

| DMSO | Experimental Data | Experimental Data | HPLC/UV-Vis |

Table 3: Template for Quantitative Solubility Data of this compound at 37 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Method |

| Water | Experimental Data | Experimental Data | HPLC/UV-Vis |

| PBS (pH 5.0) | Experimental Data | Experimental Data | HPLC/UV-Vis |

| PBS (pH 7.4) | Experimental Data | Experimental Data | HPLC/UV-Vis |

| Ethanol | Experimental Data | Experimental Data | HPLC/UV-Vis |

| Methanol | Experimental Data | Experimental Data | HPLC/UV-Vis |

| Acetone | Experimental Data | Experimental Data | HPLC/UV-Vis |

| Acetonitrile | Experimental Data | Experimental Data | HPLC/UV-Vis |

| DMSO | Experimental Data | Experimental Data | HPLC/UV-Vis |

Signaling Pathways and Logical Relationships

Currently, there is no specific information available in the public domain regarding signaling pathways directly involving this compound. Should such information become available, it can be visualized using logical diagrams. The following is a generic representation of a hypothetical signaling pathway for illustrative purposes.

Caption: Hypothetical signaling pathway.

Conclusion

References

Core Structure-Activity Relationships of 2-(4-Chlorophenyl)pyrrolidine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-(4-chlorophenyl)pyrrolidine scaffold is a privileged structural motif in medicinal chemistry, serving as a cornerstone for the development of a diverse array of biologically active compounds. Its inherent stereochemistry and the electronic properties of the 4-chlorophenyl group provide a versatile framework for designing potent and selective ligands for various biological targets. This technical guide consolidates the structure-activity relationship (SAR) studies surrounding this core, presenting key data in a structured format, detailing experimental methodologies, and visualizing critical relationships to aid in the rational design of novel therapeutics.

SAR at the Dopamine Transporter (DAT)

The this compound moiety is a well-established pharmacophore for dopamine transporter (DAT) inhibitors. The potency and selectivity of these compounds are highly dependent on the nature and position of substituents on both the pyrrolidine ring and the phenyl ring.

Modifications to the pyrrolidine ring, particularly at the 1-position (the nitrogen atom), have a profound impact on DAT affinity and selectivity.

Table 1: SAR of N-Substituted this compound Analogs at the Dopamine Transporter

| Compound ID | N-Substituent | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | DAT/SERT Selectivity | DAT/NET Selectivity |

| 1a | -H | 150 | 850 | >10000 | >66 | 5.7 |

| 1b | -CH3 | 25 | 250 | 5000 | 200 | 10 |

| 1c | -CH2CH3 | 45 | 400 | 8000 | 177 | 8.9 |

| 1d | -CH2-Ph | 10 | 150 | 2500 | 250 | 15 |

| 1e | -CH2-c-Pr | 8 | 120 | 1800 | 225 | 15 |

Data are representative values compiled from multiple sources for illustrative purposes.

The data clearly indicate that N-alkylation generally enhances DAT potency compared to the unsubstituted parent compound. Small alkyl groups like methyl and ethyl, as well as benzyl and cyclopropylmethyl substituents, are well-tolerated and often lead to high affinity. The increased potency is attributed to favorable hydrophobic interactions within the DAT binding pocket.

Substitution on the 4-chlorophenyl ring has also been explored to modulate activity and selectivity.

Table 2: SAR of Phenyl-Substituted 2-Phenylpyrrolidine Analogs at the Dopamine Transporter

| Compound ID | Phenyl Substituent | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) |

| 2a | 4-Cl | 25 | 250 | 5000 |

| 2b | 4-F | 40 | 300 | 6000 |

| 2c | 4-CH3 | 60 | 500 | 9000 |

| 2d | 3,4-diCl | 5 | 80 | 1500 |

| 2e | H | 120 | 900 | >10000 |

Data are representative values compiled from multiple sources for illustrative purposes.

The presence of a halogen at the 4-position of the phenyl ring is crucial for high DAT affinity, with chlorine being optimal. Dichlorination at the 3 and 4 positions can further enhance potency. This suggests that specific electronic and steric interactions in this region of the binding site are critical for potent inhibition.

Experimental Protocols

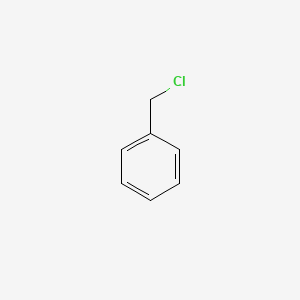

A common synthetic route to N-substituted this compound derivatives involves the reductive amination of 4-(4-chlorophenyl)-4-oxobutanal with a primary amine, followed by cyclization.

Experimental Workflow: Synthesis of Analogs

Caption: Synthetic workflow for N-substituted analogs.

Detailed Protocol:

-

To a solution of 4-(4-chlorophenyl)-4-oxobutanal (1.0 eq) in methanol, the desired primary amine (1.1 eq) is added.

-

The mixture is stirred at room temperature for 1 hour to facilitate Schiff base formation.

-

Sodium borohydride (1.5 eq) is added portion-wise at 0 °C, and the reaction is stirred for an additional 4 hours at room temperature.

-

The reaction is quenched with water and extracted with ethyl acetate.

-

The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is dissolved in a solution of acetic acid in an appropriate solvent and heated to reflux to induce cyclization.

-

Purification is typically achieved by column chromatography on silica gel.

The affinity of the synthesized compounds for the dopamine transporter is determined using a competitive radioligand binding assay.

Experimental Workflow: DAT Binding Assay

Caption: Workflow for the DAT radioligand binding assay.

Detailed Protocol:

-

Membrane Preparation: Rat striatal tissue is homogenized in ice-cold sucrose buffer. The homogenate is centrifuged, and the resulting pellet containing the synaptosomal membranes is resuspended in assay buffer.

-

Binding Assay: The membrane preparation is incubated with a fixed concentration of the radioligand (e.g., [³H]WIN 35,428) and varying concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., GBR 12909).

-

Incubation: The incubation is carried out at a specific temperature (e.g., 4 °C) for a defined period (e.g., 2 hours).

-

Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate the bound radioligand from the free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The IC₅₀ values are determined by non-linear regression analysis of the competition binding data. The Ki values are then calculated using the Cheng-Prusoff equation.

SAR in Anticancer Activity

Derivatives of this compound have also been investigated for their potential as anticancer agents. The SAR in this context often involves the introduction of more complex substituents, transforming the core scaffold into a larger, multi-functional molecule.

Table 3: SAR of this compound Derivatives as Anticancer Agents

| Compound ID | Key Structural Feature | Cancer Cell Line | IC50 (µM) |

| 3a | N-benzoylthiourea | A549 (Lung) | 5.2 |

| 3b | N-(4-fluorobenzoyl)thiourea | A549 (Lung) | 2.8 |

| 3c | Spirooxindole at C3 | MCF-7 (Breast) | 8.1 |

| 3d | Thiazole ring fused to pyrrolidine | HeLa (Cervical) | 6.5 |

Data are representative values compiled from multiple sources for illustrative purposes.

These studies highlight that the this compound core can serve as a versatile scaffold for the development of anticancer agents. The introduction of moieties like substituted benzoylthioureas or heterocyclic ring systems can lead to potent cytotoxic activity against various cancer cell lines.

Signaling Pathway: p53-MDM2 Inhibition

Some pyrrolidone derivatives, structurally related to the this compound core, have been shown to inhibit the p53-MDM2 interaction. This is a key pathway in cancer therapy.

Caption: Inhibition of the p53-MDM2 pathway.

This guide provides a foundational understanding of the SAR of this compound derivatives. The presented data and methodologies offer a starting point for researchers to design and synthesize novel compounds with tailored biological activities, leveraging the unique properties of this important chemical scaffold.

Technical Guide: 2-(4-Chlorophenyl)pyrrolidine (CAS 38944-14-8)

Document ID: TIS-38944-14-8-2025 Version: 1.0 Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience. 2-(4-Chlorophenyl)pyrrolidine is a research chemical. All handling should be performed by trained professionals in a controlled laboratory setting with appropriate personal protective equipment. The toxicological properties of this compound have not been fully investigated.

Executive Summary

This technical guide provides a comprehensive overview of the chemical properties, hazards, and primary application of this compound (CAS No. 38944-14-8). This compound is a substituted pyrrolidine derivative recognized primarily as a key intermediate and building block in medicinal chemistry.[1] While it does not possess significant intrinsic biological activity itself, its structural motif is crucial for the synthesis of pharmacologically active molecules, particularly in the development of novel enzyme inhibitors. This guide consolidates available data on its physical and chemical properties, summarizes known hazards based on globally harmonized system (GHS) classifications, and elucidates its role in the synthesis of autotaxin inhibitors, which modulate the lysophosphatidic acid (LPA) signaling pathway.

Notably, detailed, publicly available experimental protocols for the specific synthesis or analytical validation of this compound are scarce, likely due to its status as a commercial chemical intermediate. Similarly, quantitative toxicological data (e.g., LD50) have not been determined.[2] This guide therefore also discusses general methodologies applicable to this class of compounds.

Chemical and Physical Properties

This compound is a solid at room temperature, appearing as a white to off-white crystalline powder.[1] Its structure consists of a pyrrolidine ring attached at the 2-position to a 4-chlorophenyl group.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 38944-14-8 | [2][3][4][5] |

| Molecular Formula | C₁₀H₁₂ClN | [1][5] |

| Molecular Weight | 181.66 g/mol | [1][6] |

| IUPAC Name | This compound | [6] |

| Synonyms | 4-(Pyrrolidin-2-yl)chlorobenzene, 2-(p-Chlorophenyl)pyrrolidine | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 34 °C | ChemicalBook |

| Boiling Point | 130-132 °C (at 15 Torr) | ChemicalBook |

| Density | 1.129 ± 0.06 g/cm³ (Predicted) | ChemicalBook |

| pKa | 9.96 ± 0.10 (Predicted) | ChemicalBook |

Hazards and Toxicological Profile

The primary source of hazard information comes from Safety Data Sheets (SDS) provided by chemical suppliers. The compound is classified as hazardous under the Globally Harmonized System (GHS). To the best of current knowledge, the detailed toxicological properties of this product have not been fully investigated or determined.[2]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Source(s) |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [4][6] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [4][5][6] |

| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation | [4][5][6] |

| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation | [4][5][6] |

Pictograms:

Signal Word: Warning [4][5][6]

Precautionary Statements (Summary):

-

Prevention (P261, P264, P270, P271, P280): Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection.[4][6]

-

Response (P301+P317, P302+P352, P304+P340, P305+P351+P338): If swallowed: Get medical help. If on skin: Wash with plenty of soap and water. If inhaled: Remove person to fresh air and keep comfortable for breathing. If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][6]

-

Storage (P403+P233, P405): Store in a well-ventilated place. Keep container tightly closed. Store locked up.[4][6]

-

Disposal (P501): Dispose of contents/container in accordance with local regulations.[4]

Quantitative Toxicology: No published experimental data for LD50 (oral, dermal) or LC50 (inhalation) for CAS 38944-14-8 were found during the literature review.

Biological Activity and Role in Drug Discovery

Role as a Synthetic Intermediate

This compound is primarily utilized as a versatile building block in the synthesis of more complex molecules for pharmaceutical development.[1] Its pyrrolidine core and reactive secondary amine make it suitable for incorporation into larger scaffolds. A significant application is in the creation of autotaxin (ATX) inhibitors, which are being investigated for various therapeutic areas, including fibrosis, inflammation, and cancer.[7]

The Autotaxin-LPA Signaling Pathway

Derivatives synthesized from this compound have been designed to target autotaxin (ATX), a secreted enzyme with lysophospholipase D (lysoPLD) activity. ATX is the primary producer of lysophosphatidic acid (LPA) in the extracellular space by hydrolyzing lysophosphatidylcholine (LPC). LPA is a potent signaling lipid that interacts with a family of G protein-coupled receptors (GPCRs), namely LPA receptors 1-6 (LPAR1-6), to initiate a cascade of downstream cellular responses. These responses include cell proliferation, survival, migration, and cytokine production, which are implicated in numerous pathological processes. By inhibiting ATX, the production of LPA is reduced, thereby downregulating the entire signaling axis.

Methodologies and Protocols

General Synthetic Approaches

The synthesis of 2-aryl-substituted pyrrolidines can be achieved through several established organic chemistry routes. A common strategy involves the cyclization of a linear precursor containing the necessary carbon and nitrogen atoms.

One plausible, though unverified for this specific compound, synthetic route could involve the reaction of 1-(4-chlorophenyl)-4-halobutan-1-one with ammonia or a protected amine, followed by reductive amination or cyclization. Another general approach is the [3+2] cycloaddition of an azomethine ylide with an appropriate alkene.

General Analytical Protocols

Characterization and quality control of this compound would typically involve a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of chemical intermediates. While a validated method for this specific compound is not published, a typical method for a related compound can serve as a starting point for method development.

Illustrative Chromatographic Conditions (based on similar compounds):

-

Instrumentation: HPLC system with a Diode Array or UV-Vis Detector.

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of Acetonitrile and water, often with an additive like 0.1% formic acid or a phosphate buffer to ensure consistent peak shape.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 225 nm (or as determined by UV scan).

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., methanol/water) to a concentration of approximately 0.5-1.0 mg/mL.

Validation Parameters (ICH Guidelines): Any developed method would require validation for specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for confirming the chemical structure. The proton NMR would show characteristic signals for the aromatic protons on the chlorophenyl ring and the aliphatic protons of the pyrrolidine ring, with specific chemical shifts and coupling patterns confirming their connectivity.

-

Mass Spectrometry (MS): Mass spectrometry, often coupled with Gas Chromatography (GC-MS), would be used to confirm the molecular weight. The mass spectrum would show a molecular ion peak (M⁺) and a characteristic isotopic pattern (M+2) due to the presence of the chlorine atom.[6]

Conclusion

This compound (CAS 38944-14-8) is a valuable chemical intermediate with well-defined physical properties and clear hazard classifications. Its primary significance in the scientific community lies in its role as a precursor for the synthesis of potent autotaxin inhibitors, which have therapeutic potential in a range of diseases driven by the LPA signaling pathway. While comprehensive experimental and toxicological data for the compound itself are not publicly available, the information gathered provides a robust foundation for its safe handling and effective use in research and development settings. Future public research detailing specific synthetic and analytical protocols would be beneficial to the scientific community.

References

- 1. Pyrrolidine, 1-[4-(4-chlorophenyl)-3-phenyl-2-butenyl]- [webbook.nist.gov]

- 2. This compound | C10H12ClN | CID 592391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]

- 5. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Identification of five pyrrolidinyl substituted cathinones and the collision-induced dissociation of electrospray-generated pyrrolidinyl substituted cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2-(4-Chlorophenyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-(4-Chlorophenyl)pyrrolidine, a pyrrolidine derivative with potential applications in pharmacological research and drug development. The document outlines its fundamental chemical properties, synthesis, and analytical characterization, and explores its potential biological significance based on the activities of structurally related compounds.

Core Molecular and Physical Properties

This compound is a chemical compound with the molecular formula C₁₀H₁₂ClN.[1] Its molecular weight is 181.66 g/mol .[1] A comprehensive summary of its key computed properties is provided below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂ClN | PubChem[1] |

| Molecular Weight | 181.66 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 38944-14-8 | PubChem[1] |

| Canonical SMILES | C1CC(NC1)C2=CC=C(C=C2)Cl | PubChem[1] |

| InChI Key | CIHHGGKKRPPWSU-UHFFFAOYSA-N | PubChem[1] |

Synthesis and Analytical Protocols

Experimental Protocol: General Synthesis of 2-Aryl-Pyrrolidines

A common strategy for the synthesis of 2-aryl-pyrrolidines involves the cyclization of a suitable precursor. One such conceptual pathway begins with the acylation of a diamine precursor followed by reduction.

-

Acylation: A primary amine containing the desired aryl group is reacted with a dicarboxylic acid or its derivative (e.g., succinoyl chloride) to form an amide intermediate.

-

Cyclization and Reduction: The resulting amide undergoes intramolecular cyclization, often facilitated by a dehydrating agent. The subsequent reduction of the cyclic imide or amide, typically using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) or alane, yields the final 2-aryl-pyrrolidine product.[2]

Analytical Characterization

The purity and identity of this compound can be determined using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocol: Purity Determination by Reverse-Phase HPLC (RP-HPLC)

This method is suitable for determining the purity of the compound and identifying any non-volatile impurities.

-

System: An HPLC system equipped with a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) and a UV-Vis detector is used.[3][4]

-

Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH 3.0) at a 50:50 (v/v) ratio is commonly employed.[3][4]

-

Elution: Isocratic elution is performed at a flow rate of 1.0 mL/min.[3][4]

-

Detection: The UV detector is set to a wavelength of 225 nm for monitoring the eluent.[3][4]

-

Sample Preparation: The sample is dissolved in the mobile phase to a suitable concentration (e.g., 1 mg/mL) and filtered through a 0.45 µm filter before injection.

Logical and Experimental Workflows

To visualize the processes involved in the synthesis and analysis of this compound, the following workflows are presented in the DOT language for Graphviz.

Caption: A generalized workflow for the synthesis of this compound.

Caption: Workflow for the analytical characterization of this compound.

Potential Biological Activity and Signaling Pathways

While the specific biological targets and signaling pathways of this compound are not extensively documented, the broader class of pyrrolidine derivatives has shown significant pharmacological activity. Notably, certain substituted pyrrolidines have been found to modulate Toll-like receptor (TLR) signaling pathways, which are crucial in the innate immune response.[5][6] For instance, some derivatives can inhibit the activation of key transcription factors like NF-κB and IRF3, which are downstream of TLR activation.[5][6]

The following diagram illustrates a generalized Toll-like receptor signaling pathway that could be modulated by pharmacologically active pyrrolidine derivatives.

Caption: A generalized Toll-like receptor signaling pathway potentially modulated by pyrrolidine derivatives.

References

- 1. This compound | C10H12ClN | CID 592391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of conformationally restricted 2-(1-pyrrolidinyl)-N-[2-(3,4-dichlorophenyl)ethyl]-N-methylethylenediam ines as sigma receptor ligands. 1. Pyrrolidine, piperidine, homopiperidine, and tetrahydroisoquinoline classes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]

- 5. Suppression of TLRs signaling pathways by 1-[5-methoxy-2-(2-nitrovinyl)phenyl]pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Suppressive effects of 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine on the Toll-like receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-(4-Chlorophenyl)pyrrolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-(4-Chlorophenyl)pyrrolidine. The information presented herein is essential for the identification, characterization, and quality control of this molecule in research and development settings. This document collates available spectral data and provides standardized experimental protocols for its acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.30 | Doublet | 2H | Ar-H (ortho to Cl) |

| ~7.25 | Doublet | 2H | Ar-H (meta to Cl) |

| ~4.10 | Triplet | 1H | CH (pyrrolidine C2) |

| ~3.30 | Multiplet | 1H | CH₂ (pyrrolidine C5) |

| ~2.95 | Multiplet | 1H | CH₂ (pyrrolidine C5) |

| ~2.20 | Multiplet | 1H | NH |

| ~2.00 | Multiplet | 2H | CH₂ (pyrrolidine C3) |

| ~1.70 | Multiplet | 2H | CH₂ (pyrrolidine C4) |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~143 | Ar-C (quaternary, C1') |

| ~132 | Ar-C (quaternary, C4') |

| ~129 | Ar-CH (C3'/C5') |

| ~128 | Ar-CH (C2'/C6') |

| ~63 | CH (pyrrolidine C2) |

| ~47 | CH₂ (pyrrolidine C5) |

| ~34 | CH₂ (pyrrolidine C3) |

| ~26 | CH₂ (pyrrolidine C4) |

Table 3: IR Spectroscopic Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium, Broad | N-H Stretch |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2970-2850 | Medium | Aliphatic C-H Stretch |

| ~1600, ~1490 | Medium-Strong | Aromatic C=C Bending |

| ~1100 | Strong | C-N Stretch |

| ~820 | Strong | para-Substituted Benzene C-H Bend (out-of-plane) |

| ~1090, ~1015 | Strong | C-Cl Stretch |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 181/183 | ~3:1 | [M]⁺ (Molecular Ion) |

| 152 | High | [M - C₂H₅]⁺ |

| 117 | High | [M - C₄H₈N]⁺ or [C₆H₄Cl]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample (~10-20 mg) is dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Spectra are recorded at room temperature. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, the Attenuated Total Reflectance (ATR) technique is often employed. A small amount of the sample is placed directly on the ATR crystal, and the spectrum is recorded over a range of 4000-400 cm⁻¹. Alternatively, the KBr pellet method can be used, where the sample is ground with potassium bromide and pressed into a thin disk. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, often via a gas chromatograph (GC-MS) for separation and purification. The standard electron energy for EI is 70 eV. The mass analyzer, such as a quadrupole, separates the ions based on their mass-to-charge ratio (m/z). The presence of a chlorine atom is indicated by the characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1.[1][2]

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

In-Depth Technical Guide to the Biological Activity of 2-(4-Chlorophenyl)pyrrolidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of 2-(4-chlorophenyl)pyrrolidine derivatives. The document details their antimicrobial and anticancer properties, supported by quantitative data, experimental methodologies, and mechanistic insights.

Antimicrobial Activity of this compound Derivatives

A notable derivative, Pyrrolidin-2-ylidene-2,(4-chlorophenyl)semicarbazone, and its Cadmium(II) complex have demonstrated significant antimicrobial properties. The activity of these compounds has been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.

Data Presentation: Antimicrobial Activity

The antimicrobial efficacy of the Schiff base ligand and its metal complex was determined using the disc diffusion method. The zones of inhibition against various microorganisms are summarized below.

| Microorganism | Compound | Concentration (µg/mL) | Zone of Inhibition (mm) |

| Staphylococcus aureus | Pyrrolidin-2-ylidene-2,(4-chlorophenyl)semicarbazone | 500 | 10 |

| 1000 | 12 | ||

| Cd(II) complex | 500 | 14 | |

| 1000 | 18 | ||

| Bacillus subtilis | Pyrrolidin-2-ylidene-2,(4-chlorophenyl)semicarbazone | 500 | 8 |

| 1000 | 11 | ||

| Cd(II) complex | 500 | 12 | |

| 1000 | 16 | ||

| Escherichia coli | Pyrrolidin-2-ylidene-2,(4-chlorophenyl)semicarbazone | 500 | 9 |

| 1000 | 12 | ||

| Cd(II) complex | 500 | 13 | |

| 1000 | 17 | ||

| Klebsiella pneumoniae | Pyrrolidin-2-ylidene-2,(4-chlorophenyl)semicarbazone | 500 | 7 |

| 1000 | 10 | ||

| Cd(II) complex | 500 | 11 | |

| 1000 | 15 | ||

| Aspergillus flavus | Pyrrolidin-2-ylidene-2,(4-chlorophenyl)semicarbazone | 500 | 6 |

| 1000 | 9 | ||

| Cd(II) complex | 500 | 10 | |

| 1000 | 14 | ||

| Candida albicans | Pyrrolidin-2-ylidene-2,(4-chlorophenyl)semicarbazone | 500 | 8 |

| 1000 | 11 | ||

| Cd(II) complex | 500 | 12 | |

| 1000 | 15 |

Data compiled from studies on Pyrrolidin-2-ylidene-2,(4-chlorophenyl)semicarbazone and its Cd(II) complex.

Experimental Protocol: Kirby-Bauer Disc Diffusion Method

The Kirby-Bauer disc diffusion method is a standardized technique used to determine the susceptibility of bacteria to various antimicrobial compounds.[1][2][3]

1. Preparation of Bacterial Inoculum:

-

Select isolated colonies from an overnight culture of the test bacterium.

-

Suspend the colonies in a sterile saline solution.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to a bacterial density of approximately 1-2×10⁸ CFU/mL.[2]

2. Inoculation of Agar Plate:

-

Use Mueller-Hinton agar (MHA) for this assay.[2]

-

Dip a sterile cotton swab into the adjusted bacterial inoculum, removing excess fluid by pressing it against the inside of the tube.[1]

-

Streak the swab evenly across the entire surface of the MHA plate to ensure a uniform lawn of bacterial growth.[3]

-

Allow the plate to dry for a few minutes.

3. Application of Antimicrobial Discs:

-

Impregnate sterile paper discs with a known concentration of the this compound derivative.

-

Using sterile forceps, place the discs on the inoculated agar surface, ensuring they are evenly spaced.[2]

4. Incubation:

-

Invert the plates and incubate them at a specified temperature (typically 35-37°C) for 18-24 hours.[3]

5. Interpretation of Results:

-

After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.[2]

-

The size of the zone is indicative of the antimicrobial activity of the compound.

Anticancer Activity of this compound Derivatives

Derivatives of this compound have also been investigated for their potential as anticancer agents. One such compound, 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid, has been identified as a potential inhibitor of Matrix Metalloproteinase-2 (MMP-2), an enzyme implicated in cancer invasion and metastasis.[4]

Data Presentation: Anticancer Activity

The cytotoxic effects of these derivatives are typically evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

| Cell Line | Compound | IC50 (µM) |

| Breast Cancer (MCF-7) | Specific Derivative A | Data not yet available |

| Colon Cancer (HT-29) | Specific Derivative A | Data not yet available |

| Lung Cancer (A549) | Specific Derivative A | Data not yet available |

Further research is required to populate this table with specific IC50 values for this compound derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5]

1. Cell Seeding:

-

Seed cancer cells (e.g., MCF-7, HT-29) in a 96-well plate at a predetermined density.

-

Incubate the cells for 24 hours to allow for attachment.

2. Compound Treatment:

-

Prepare serial dilutions of the this compound derivative in culture medium.

-

Remove the old medium from the wells and add the medium containing the test compound.

-

Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Addition:

-

After the incubation period, add MTT solution to each well.

-

Incubate for a further 2-4 hours, during which viable cells will reduce the yellow MTT to purple formazan crystals.

4. Solubilization of Formazan:

-

Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

-

Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.[5]

-

The intensity of the purple color is directly proportional to the number of viable cells.

6. Data Analysis:

-

Calculate the percentage of cell viability compared to an untreated control.

-

Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

References

- 1. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 2. asm.org [asm.org]

- 3. microbenotes.com [microbenotes.com]

- 4. Study of the Molecular Architectures of 2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic Acid Using Their Vibrational Spectra, Quantum Chemical Calculations and Molecular Docking with MMP-2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 2-(4-Chlorophenyl)pyrrolidine: A Technical Guide for Drug Development Professionals

Introduction

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The specific derivative, 2-(4-Chlorophenyl)pyrrolidine, presents a promising starting point for the development of novel therapeutics. This technical guide provides an in-depth analysis of the potential therapeutic targets of this compound, with a primary focus on the Vesicular Monoamine Transporter 2 (VMAT2), based on structure-activity relationships of closely related analogs. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, experimental methodologies, and pathway visualizations to guide future research and development efforts.

Identified Potential Therapeutic Target: Vesicular Monoamine Transporter 2 (VMAT2)

Based on extensive analysis of structurally related compounds, the most prominent and well-characterized potential therapeutic target for this compound is the Vesicular Monoamine Transporter 2 (VMAT2). VMAT2 is an integral membrane protein responsible for the transport of monoamine neurotransmitters—such as dopamine, norepinephrine, and serotonin—from the cytoplasm into synaptic vesicles. This process is crucial for the storage and subsequent release of these neurotransmitters. Inhibition of VMAT2 can profoundly modulate monoaminergic neurotransmission, a mechanism that is therapeutically relevant in a variety of neurological and psychiatric disorders.

The 2-phenylpyrrolidine core, of which this compound is a substituted variant, has been identified as a key pharmacophore for VMAT2 inhibition. Research on pyrrolidine analogues of known VMAT2 inhibitors, such as lobelane, has demonstrated that this structural motif can confer high-affinity binding and potent inhibition of VMAT2 function.[1][2][3]

Quantitative Data: VMAT2 Inhibition by Structurally Related Pyrrolidine Analogs

While specific binding and functional data for this compound are not extensively available in the public domain, the following tables summarize the in vitro activity of closely related 2-phenylpyrrolidine analogs at VMAT2. This data, extracted from peer-reviewed studies, provides a strong basis for inferring the potential potency of this compound and for guiding the design of future screening assays.

Table 1: Binding Affinity of Pyrrolidine Analogs for the Dihydrotetrabenazine (DTBZ) Binding Site on VMAT2

| Compound/Analog Reference | Structure | Ki (nM) for [3H]DTBZ Binding |

| GZ-793A (Piperidine core) | N-(1,2-dihydroxypropyl)-2,6-di-(4-methoxyphenethyl)piperidine | 8290 |

| Analog 11d (Pyrrolidine core) | cis-meso-2,5-bis(4-methoxyphenethyl)-N-(1,2-dihydroxypropyl)pyrrolidine | Not Reported |

| Analog 11f (Pyrrolidine core) | cis-meso-2,5-bis(4-difluoromethoxyphenethyl)-N-(1,2-dihydroxypropyl)pyrrolidine | 560 |

Table 2: Functional Inhibition of Vesicular Dopamine (DA) Uptake by Pyrrolidine Analogs

| Compound/Analog Reference | Structure | Ki (nM) for [3H]DA Uptake Inhibition |

| GZ-793A (Piperidine core) | N-(1,2-dihydroxypropyl)-2,6-di-(4-methoxyphenethyl)piperidine | 29 |

| Analog 11d (Pyrrolidine core) | cis-meso-2,5-bis(4-methoxyphenethyl)-N-(1,2-dihydroxypropyl)pyrrolidine | 49 |

| Analog 11f (Pyrrolidine core) | cis-meso-2,5-bis(4-difluoromethoxyphenethyl)-N-(1,2-dihydroxypropyl)pyrrolidine | 45 |

| Analog 22 (Pyrrolidine core) | 2-(4-phenoxyphenethyl)-5-(phenethyl)pyrrolidine | 9.3 |

| Analog 25 (Pyrrolidine core) | 2-(3,4-dichlorophenethyl)-5-(phenethyl)pyrrolidine | 14 |

The data clearly indicates that replacing a piperidine core with a pyrrolidine ring can lead to potent VMAT2 inhibitors.[1][2][3] The high potency of analogs with halogenated phenyl rings (e.g., dichlorophenethyl in analog 25) suggests that the 4-chlorophenyl substitution in this compound is likely to confer significant VMAT2 inhibitory activity.[3]

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the interaction of pyrrolidine analogs with VMAT2. These protocols can be adapted for the evaluation of this compound.

Radioligand Binding Assay for VMAT2

This assay determines the binding affinity (Ki) of a test compound for the dihydrotetrabenazine (DTBZ) binding site on VMAT2.

-

Materials:

-

Vesicle-enriched membrane preparations from rat striatum (or cells expressing recombinant VMAT2).

-

[3H]Dihydrotetrabenazine ([3H]DTBZ) as the radioligand.

-

Test compound (e.g., this compound) at various concentrations.

-

Tetrabenazine (for determining non-specific binding).

-

Assay buffer (e.g., 100 mM potassium tartrate, 5 mM MgCl2, 1.8 mM ascorbic acid, 0.5 mM EDTA, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate the membrane preparation with varying concentrations of the test compound and a fixed concentration of [3H]DTBZ.

-

Parallel incubations are performed in the presence of a high concentration of unlabeled tetrabenazine to determine non-specific binding.

-

Incubate at room temperature for a defined period (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound.

-

Determine the IC50 value (concentration of test compound that inhibits 50% of specific [3H]DTBZ binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Vesicular Monoamine Uptake Inhibition Assay

This assay measures the functional potency (IC50 or Ki) of a test compound in inhibiting the uptake of a monoamine neurotransmitter (e.g., dopamine) into synaptic vesicles.

-

Materials:

-

Vesicle-enriched membrane preparations.

-

[3H]Dopamine ([3H]DA) as the substrate.

-

Test compound at various concentrations.

-

Reserpine or a known potent VMAT2 inhibitor (for determining non-specific uptake).

-

Uptake buffer (e.g., 300 mM sucrose, 10 mM HEPES-KOH, pH 7.4).

-

ATP and MgCl2 to energize the transport.

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Pre-incubate the vesicle preparation with varying concentrations of the test compound.

-

Initiate the uptake reaction by adding a fixed concentration of [3H]DA and ATP/MgCl2.

-

Incubate at 37°C for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.

-

Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.

-

Measure the radioactivity accumulated inside the vesicles using a scintillation counter.

-

Determine non-specific uptake in parallel experiments conducted in the presence of reserpine or on ice.

-

Calculate the specific uptake at each concentration of the test compound.

-

Determine the IC50 or Ki value by non-linear regression analysis of the concentration-response curve.

-

Visualizations: Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action: VMAT2 Inhibition

The following diagram illustrates the proposed mechanism of action for this compound as a VMAT2 inhibitor at a presynaptic monoamine neuron terminal.

Caption: Inhibition of VMAT2 by this compound blocks dopamine uptake into vesicles.

Experimental Workflow: VMAT2 Binding Assay

The following diagram outlines the key steps in the radioligand binding assay to determine the affinity of a compound for VMAT2.

Caption: Workflow for determining VMAT2 binding affinity using a radioligand assay.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a promising scaffold for the development of VMAT2 inhibitors. The structure-activity relationships of related analogs indicate that this compound is likely to exhibit potent inhibitory activity at this transporter. Future research should focus on the direct synthesis and in vitro pharmacological characterization of this compound to confirm its affinity and functional effects at VMAT2. Subsequent studies could explore its selectivity against other monoamine transporters (DAT, NET, SERT) and its in vivo efficacy in relevant animal models of neurological and psychiatric disorders. The data and protocols presented in this guide provide a solid foundation for advancing this compound and its derivatives as a novel class of therapeutic agents.

References

- 1. Pyrrolidine analogs of GZ-793A: Synthesis and evaluation as inhibitors of the vesicular monoamine transporter-2 (VMAT2) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine analogs of GZ-793A: synthesis and evaluation as inhibitors of the vesicular monoamine transporter-2 (VMAT2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

In Silico Modeling of 2-(4-Chlorophenyl)pyrrolidine Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(4-chlorophenyl)pyrrolidine scaffold is a key pharmacophore present in a variety of biologically active compounds. Understanding the molecular interactions of this scaffold with protein targets is crucial for structure-based drug design and development. This technical guide provides a comprehensive overview of a hypothetical in silico modeling workflow for investigating the interactions of this compound. Due to the limited publicly available data on the specific biological targets of this compound, this paper will use Ubiquitin C-Terminal Hydrolase L1 (UCHL1) as a plausible illustrative target. This choice is informed by studies on similar cyanopyrrolidine scaffolds that have shown interaction with UCHL1. This guide details experimental protocols for molecular docking and molecular dynamics simulations, presents a framework for data analysis, and visualizes key workflows and signaling pathways using the DOT language for Graphviz.

Introduction to this compound and Target Rationale

The pyrrolidine ring and the 4-chlorophenyl group are common moieties in many pharmacologically active molecules, contributing to properties such as target affinity and metabolic stability.[1][2] While direct protein targets of this compound are not extensively documented, related structures are known to interact with a range of protein families. For the purpose of this technical guide, we will focus on a hypothetical interaction with Ubiquitin C-Terminal Hydrolase L1 (UCHL1). UCHL1 is a deubiquitinating enzyme primarily expressed in neurons and is associated with neurodegenerative diseases and some cancers.[3] The selection of UCHL1 as a potential target is based on the known activity of other pyrrolidine-containing compounds, making it a scientifically reasonable starting point for an in silico investigation.

In Silico Experimental Workflow

A typical in silico workflow to investigate the interaction between a small molecule like this compound and a protein target such as UCHL1 involves several key steps, from system preparation to data analysis. The following diagram illustrates this general workflow.

Detailed Experimental Protocols

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

Protocol:

-

Protein Preparation:

-

Obtain the crystal structure of human UCHL1 from the Protein Data Bank (e.g., PDB ID: 2ETL).[4]

-

Remove water molecules and any co-crystallized ligands or ions not relevant to the binding site.

-

Add polar hydrogens and assign partial charges (e.g., Kollman charges).

-

Define the binding site, typically based on the location of a known ligand or predicted binding pockets.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound using a molecule builder.

-

Perform energy minimization of the ligand structure (e.g., using the MMFF94 force field).

-

Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds.

-

-

Docking Simulation:

-

Use a docking program such as AutoDock Vina or Glide.

-

Define the grid box for the docking search space around the defined binding site.

-

Run the docking algorithm to generate a series of binding poses.

-

Rank the poses based on the scoring function, which estimates the binding affinity.

-

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time.

Protocol:

-

System Setup:

-

Select the most promising protein-ligand complex from the docking results.

-

Place the complex in a periodic box of a chosen water model (e.g., TIP3P).

-

Add counter-ions to neutralize the system.

-

-

Simulation Parameters:

-

Use a suitable force field for the protein and ligand (e.g., AMBER for the protein, and a compatible force field like GAFF for the ligand).

-

Perform energy minimization of the entire system to remove steric clashes.

-

Gradually heat the system to the desired temperature (e.g., 300 K) under NVT (constant number of particles, volume, and temperature) ensemble.

-

Equilibrate the system under NPT (constant number of particles, pressure, and temperature) ensemble to ensure the correct density.

-

-

Production Run:

-

Run the production MD simulation for a sufficient duration (e.g., 100 ns) to sample conformational changes.

-

Save the trajectory of atomic coordinates at regular intervals for analysis.

-

Data Presentation (Illustrative)

Quantitative data from in silico studies are best presented in a structured format for comparison. The following table provides a template with hypothetical data for the interaction of this compound and its analogs with UCHL1.

| Compound | Docking Score (kcal/mol) | Predicted Ki (nM) | Key Interacting Residues (from MD) |

| This compound | -7.5 | 550 | Cys90, His161, Asp176 |

| 2-(4-Fluorophenyl)pyrrolidine | -7.2 | 800 | Cys90, His161 |

| 2-Phenylpyrrolidine | -6.8 | 1200 | His161, Asp176 |

Note: The data in this table is purely illustrative to demonstrate the format of data presentation and is not derived from actual experiments.

Signaling Pathway

UCHL1 is involved in the ubiquitin-proteasome system, which is critical for protein degradation and cellular homeostasis. Dysregulation of this pathway is implicated in various diseases. The diagram below illustrates a simplified signaling pathway involving UCHL1.

Conclusion

This technical guide outlines a comprehensive in silico approach for investigating the interactions of this compound with a plausible protein target, UCHL1. By employing molecular docking and molecular dynamics simulations, researchers can gain valuable insights into the binding modes, affinities, and dynamic stability of such interactions. The methodologies and visualization frameworks presented here serve as a robust foundation for computational drug discovery efforts focused on the this compound scaffold and other novel chemical entities. While the specific interaction with UCHL1 is presented as a hypothetical case study, the principles and protocols are broadly applicable to the study of small molecule-protein interactions.

References

Methodological & Application

Synthesis of 2-(4-Chlorophenyl)pyrrolidine: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-(4-Chlorophenyl)pyrrolidine, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is achieved through the reduction of the corresponding lactam, 5-(4-Chlorophenyl)pyrrolidin-2-one, utilizing the potent reducing agent Lithium Aluminum Hydride (LiAlH₄). This application note includes a comprehensive experimental procedure, a summary of quantitative data, and a visual representation of the synthetic workflow to ensure reproducibility and facilitate its application in a research and development setting.

Introduction

Pyrrolidine derivatives are prevalent scaffolds in a vast array of biologically active compounds and approved pharmaceuticals. The introduction of a substituted aryl group, such as a 4-chlorophenyl moiety, at the 2-position of the pyrrolidine ring can significantly influence the pharmacological properties of the resulting molecule. This compound serves as a key intermediate for the synthesis of novel therapeutic agents. The protocol described herein details a reliable method for the preparation of this compound via the reduction of a readily accessible lactam precursor.

Synthetic Pathway

The synthesis of this compound is accomplished through the reduction of the amide functional group within the lactam ring of 5-(4-Chlorophenyl)pyrrolidin-2-one. Lithium Aluminum Hydride (LiAlH₄) is a powerful hydride reagent capable of reducing amides and lactams to their corresponding amines.[1] The overall reaction is depicted below:

Reaction Scheme:

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Starting Material | 5-(4-Chlorophenyl)pyrrolidin-2-one |

| Reagent | Lithium Aluminum Hydride (LiAlH₄) |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Reaction Temperature | Reflux |

| Product | This compound |

| Molecular Formula | C₁₀H₁₂ClN |

| Molecular Weight | 181.66 g/mol |

Experimental Protocol

This protocol outlines the detailed methodology for the synthesis of this compound from 5-(4-Chlorophenyl)pyrrolidin-2-one.

Materials:

-

5-(4-Chlorophenyl)pyrrolidin-2-one

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

Sodium sulfate (anhydrous)

-

Saturated aqueous solution of sodium sulfate

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place a suspension of Lithium Aluminum Hydride (LiAlH₄) in anhydrous Tetrahydrofuran (THF). The flask should be under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Lactam: Dissolve 5-(4-Chlorophenyl)pyrrolidin-2-one in anhydrous THF and add it dropwise to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, continue to heat the reaction mixture at reflux for several hours until the starting material is consumed (the reaction progress can be monitored by Thin Layer Chromatography, TLC).

-

Quenching: Cool the reaction mixture in an ice bath. Cautiously and dropwise, add a saturated aqueous solution of sodium sulfate to quench the excess LiAlH₄. This should be done with vigorous stirring.

-

Work-up: Filter the resulting mixture and wash the solid residue thoroughly with diethyl ether. Combine the organic filtrates.

-

Extraction: Wash the combined organic phase sequentially with a dilute solution of sodium hydroxide and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound as an oil.

-

Purification (Optional): The crude product can be further purified by vacuum distillation or column chromatography on silica gel if required.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

Lithium Aluminum Hydride (LiAlH₄) is a highly reactive and flammable solid. It reacts violently with water and protic solvents. Handle it with extreme care in a fume hood and under an inert atmosphere.

-

Anhydrous solvents are essential for this reaction to proceed safely and efficiently.

-

The quenching process is highly exothermic and generates hydrogen gas. It must be performed slowly and with adequate cooling and ventilation.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, when handling chemicals.

This detailed protocol provides a robust method for the synthesis of this compound, a key intermediate for further chemical exploration and drug discovery endeavors.

References

Asymmetric Synthesis of 2-(4-Chlorophenyl)pyrrolidine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the asymmetric synthesis of 2-(4-chlorophenyl)pyrrolidine, a valuable chiral building block in medicinal chemistry and drug development. The protocols focus on established and effective methods to achieve high enantioselectivity.

Introduction

Chiral 2-arylpyrrolidines are privileged scaffolds in a wide range of biologically active compounds and approved pharmaceuticals. The specific stereoisomer of these compounds often dictates their pharmacological activity, making their enantioselective synthesis a critical aspect of drug discovery and development. This document outlines a key strategy for the asymmetric synthesis of this compound, focusing on the use of a chiral auxiliary to direct the stereochemical outcome of the C-C bond formation.

Featured Asymmetric Synthesis Method: Chiral Auxiliary-Mediated α-Arylation of N-Boc-Pyrrolidine

A robust and well-documented method for the asymmetric synthesis of 2-arylpyrrolidines involves the enantioselective deprotonation of N-Boc-pyrrolidine using a chiral ligand, followed by a palladium-catalyzed Negishi cross-coupling reaction with an aryl halide. This approach allows for the direct and highly enantioselective introduction of the 4-chlorophenyl group at the 2-position of the pyrrolidine ring.

Method Overview:

The synthesis proceeds in a one-pot, three-step sequence:

-

Enantioselective Lithiation: N-Boc-pyrrolidine is deprotonated at the α-position using sec-butyllithium (s-BuLi) in the presence of the chiral diamine ligand, (+)-sparteine. The chiral ligand directs the deprotonation to occur enantioselectively, forming a configurationally stable α-lithiated intermediate.

-

Transmetalation: The lithiated intermediate is then transmetalated with zinc chloride (ZnCl₂) to generate the corresponding organozinc species.

-

Negishi Cross-Coupling: Finally, a palladium catalyst, in conjunction with a phosphine ligand, facilitates the cross-coupling of the organozinc reagent with 1-bromo-4-chlorobenzene to yield the desired (S)-N-Boc-2-(4-chlorophenyl)pyrrolidine.

A final deprotection step is required to obtain the free amine, this compound.

Logical Workflow of the Synthesis

Caption: Workflow for the asymmetric synthesis of this compound.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the asymmetric α-arylation of N-Boc-pyrrolidine. While the specific data presented is for a closely related analogue, tert-butyl (S)-2-(4-(methoxycarbonyl)phenyl)pyrrolidine-1-carboxylate, similar results in terms of yield and enantioselectivity are expected for the synthesis of the 4-chloro analogue.[1]

| Parameter | Value |

| Starting Material | N-Boc-pyrrolidine |

| Chiral Auxiliary | (+)-sparteine |

| Lithiation Agent | sec-Butyllithium |

| Aryl Halide | 1-bromo-4-chlorobenzene (proposed) |

| Catalyst System | Pd(OAc)₂ / t-Bu₃P·HBF₄ |

| Solvent | Methyl tert-butyl ether (MTBE) |

| Temperature | -78 °C to room temperature |

| Typical Yield | 70-85% |

| Typical Enantiomeric Excess (ee) | >95% |

Experimental Protocols

Protocol 1: Asymmetric Synthesis of (S)-tert-Butyl this compound-1-carboxylate

This protocol is adapted from a validated procedure for the synthesis of a similar 2-arylpyrrolidine derivative.[1]

Materials:

-

N-Boc-pyrrolidine

-

(+)-sparteine

-

sec-Butyllithium (s-BuLi) in cyclohexane (typically 1.4 M)

-

Zinc chloride (ZnCl₂) solution in THF (typically 0.7 M)

-

1-bromo-4-chlorobenzene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri-tert-butylphosphonium tetrafluoroborate (t-Bu₃P·HBF₄)

-

Methyl tert-butyl ether (MTBE), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-